Product packaging for 2-Thietanone(Cat. No.:CAS No. 2935-95-7)

2-Thietanone

Cat. No.: B3061029
CAS No.: 2935-95-7
M. Wt: 88.13 g/mol
InChI Key: KYSLXZJXRBTXDF-UHFFFAOYSA-N
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Description

2-Thietanone is a four-membered heterocyclic compound featuring a ketone group adjacent to the sulfur atom within the strained thietane ring system. This scaffold is of significant interest in synthetic organic chemistry and drug discovery due to its inherent ring strain, which governs its reactivity and makes it a versatile building block . Thietane derivatives, including oxidized forms, are investigated for their diverse biological activities and have been identified in various pharmacological contexts, such as antitumor, antidepressant, and pesticidal agents . The constrained thietane ring is also a key structural motif in the development of novel nucleoside analogues and other bioactive molecules, serving as a valuable intermediate for the preparation of more complex sulfur-containing heterocycles and functionalized compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the product's safety data sheet and conduct their own stability and compatibility tests before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4OS B3061029 2-Thietanone CAS No. 2935-95-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thietan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4OS/c4-3-1-2-5-3/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSLXZJXRBTXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445902
Record name 2-Thietanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2935-95-7
Record name 2-Thietanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Thietanone and Substituted Thietanones

Direct Synthesis Routes to the 2-Thietanone Scaffold

Direct methods for constructing the this compound ring primarily involve cyclization and thioetherification strategies. These approaches build the four-membered ring from acyclic precursors.

Cyclization and Thioetherification Strategies

A prominent method for synthesizing thietanes, the parent ring system of 2-thietanones, involves the intramolecular nucleophilic displacement of a leaving group by a thiol. This strategy is adaptable for this compound synthesis by using appropriate precursors. The direct cyclization of γ-mercaptoalkanols is an efficient route to produce thietanes. nih.govbeilstein-journals.org For instance, 1,3-diols can be converted into precursors of γ-mercaptoalkanols. The reaction of primary or secondary 1,3-diols with dibenzoxazol-2-yl disulfide in the presence of a phosphine (B1218219) like tributylphosphine (B147548) (Bu₃P) or triphenylphosphine (B44618) (Ph₃P) can selectively yield 2-(3-hydroxyalkylthio)benzoxazoles. nih.gov Subsequent treatment with a base such as potassium hydride (KH) can then afford the corresponding thietanes. nih.gov

ReactantReagent(s)ProductReference
γ-mercaptoalkanol derivativesPh₃P(OEt)₂Spirothietane derivatives nih.govbeilstein-journals.org
1,3-diols1. Dibenzoxazol-2-yl disulfide, Bu₃P or Ph₃P2. KHThietanes nih.gov

This table illustrates examples of intramolecular nucleophilic displacement reactions for the synthesis of thietane (B1214591) derivatives.

A traditional and widely applied method for the preparation of the thietane ring is the cyclic thioetherification of 1,3-dihaloalkanes with a sulfide (B99878) source, most commonly sodium sulfide (Na₂S). nih.govontosight.ai This intermolecular double substitution reaction is particularly suitable for creating 3-monosubstituted and 3,3-disubstituted thietanes. nih.govbeilstein-journals.org However, this method is less effective for synthesizing more sterically hindered derivatives such as 2,2- or 2,4-disubstituted thietanes due to competing elimination reactions. nih.govbeilstein-journals.org The versatility of this method is demonstrated in the synthesis of various complex molecules, including precursors for phosphoinositide 3-kinase (PI3K) inhibitors and Nuphar sesquiterpene thioalkaloids. nih.gov In these syntheses, diols are often converted to dimesylates, which are then treated with sodium sulfide to form the thietane ring. nih.gov

Starting MaterialReagentProductReference
1,3-dihaloalkanesSodium sulfide (Na₂S)Thietane derivatives nih.govontosight.ai
1,5-dibenzyloxypentane-2,4-diol dimethanesulfonateSodium sulfide (Na₂S)2,4-di(benzyloxymethyl)thietane nih.gov
6-bromo-3,3-bis(hydroxymethyl)indolin-2-one mesylateSodium sulfide (Na₂S)6-bromospiro[indoline-3,3′-thietan]-2-one nih.gov

This table provides examples of double nucleophilic displacement reactions for the synthesis of thietane derivatives.

Photochemical Approaches for this compound Formation

Photochemical reactions offer a powerful alternative for the construction of the thietane ring. nih.gov The thia-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of a thiocarbonyl compound and an alkene, is a key method for synthesizing thietanes. nih.govresearchgate.net This approach is particularly useful for creating spirothietanes. nih.gov The reaction is initiated by the photoexcitation of the thiocarbonyl compound. researchgate.net Recent advancements have enabled this reaction to be triggered by visible light, which involves the in-situ generation of thiocarbonyls from precursors like pyrenacyl sulfides, followed by their cycloaddition with electron-rich alkenes. researchgate.net

Another photochemical strategy involves the isomerization of certain nitrogen-containing heterocycles to yield thietane derivatives. researchgate.net For example, the photolysis of cyclic N-(α,β-unsaturated carbonyl)-thionocarbamates and -dithiocarbamates can lead to the formation of β-thiolactones (2-thietanones). rsc.orgscispace.com Specifically, irradiation of 3-(methacryloyl)thiazolidine-2-thione results in a mixture of a tricyclic-β-lactam and 2-(3′-methyl-2′-oxothietan-3′-yl)-2-thiazoline, a β-thiolactone derivative. rsc.org Similarly, photolysis of six-membered ring compounds like 3-(methacryloyl)tetrahydro-1,3-oxazine-2-thione can directly yield β-thiolactones. rsc.org

Reactant(s)ConditionsProduct TypeReference
Thiocarbonyl compound + AlkeneUV or Visible LightThietane nih.govresearchgate.net
3-(methacryloyl)thiazolidine-2-thionePhotolysis in benzeneβ-thiolactone derivative rsc.org
3-(methacryloyl)tetrahydro-1,3-oxazine-2-thionePhotolysisβ-thiolactone rsc.org

This table summarizes photochemical approaches for the formation of thietane and this compound rings.

Ring Transformation and Rearrangement Processes

A significant ring transformation process for the synthesis of β-thiolactones (2-thietanones) is the thermal isomerization of corresponding β-lactams. rsc.org Tricyclic β-lactams, which can be synthesized photochemically, undergo a ring transformation upon pyrolysis to quantitatively yield the corresponding β-thiolactones. rsc.org This transformation confirms the structural relationship between these two classes of four-membered heterocycles and provides a high-yield synthetic route to β-thiolactones from readily accessible β-lactam precursors. rsc.org

Starting MaterialConditionProductYieldReference
Tricyclic β-lactam (thietane-fused penams and oxapenams)Pyrolysisβ-thiolactoneQuantitative rsc.org

This table details the isomerization of β-lactams to β-thiolactones via pyrolysis.

Thiirane-Thietane Rearrangements

A key strategy for synthesizing the thietane core involves the ring expansion of corresponding thiiranes. The thiirane-thietane rearrangement, particularly from 2-(haloalkyl)thiiranes, provides an efficient route to 3-substituted thietanes. acs.orgbeilstein-journals.org This transformation proceeds via an intramolecular nucleophilic substitution, leading to a highly strained, bridged 1-thioniabicyclo[1.1.0]butane intermediate. beilstein-journals.orgthieme-connect.de This reactive intermediate is then attacked by a nucleophile, resulting in the ring-opened thietane product.

The course of the reaction can be highly dependent on the choice of solvent and nucleophile. For instance, the reaction of 2-chloromethylthiirane with sulfonamides in the presence of a base can yield either N-(thiiran-2-ylmethyl) or N-(thietan-3-yl) derivatives. In aqueous media, the thiirane-thietane rearrangement is favored exclusively, whereas using ethanol (B145695) as a solvent promotes the formation of the thiiranylmethyl product. A classic example of this rearrangement is the heating of 2-(chloromethyl)thiirane (B1265399) in acetic acid, which produces thietan-3-yl acetate (B1210297) in excellent yield. thieme-connect.de Similarly, chiral thietanes can be synthesized from chiral thiirane-2-methanol precursors under Mitsunobu conditions, although this may result in a mixture of rearranged thietane and non-rearranged thiirane (B1199164) products. thieme-connect.debeilstein-journals.org

Table 1: Examples of Thiirane-Thietane Rearrangements

Starting MaterialReagent(s) / ConditionsProduct(s)Reference(s)
2-(Chloromethyl)thiiraneAcetic acid, heatThietan-3-yl acetate thieme-connect.de
2-(1-Chloroalkyl)thiiranesVarious nucleophiles (:Nu⁻), base3-Substituted thietanes beilstein-journals.org
Chiral thiirane-2-methanol3-Nitrophenol, PPh₃, DEAD (Mitsunobu)Chiral thietane ether and Chiral thiirane ether thieme-connect.debeilstein-journals.org
2-ChloromethylthiiraneSulfonamides, alkali, waterN-(thietan-3-yl)sulfonamides

Advanced Strategies for Derivatization of the Thietanone Ring

Beyond the initial formation of the heterocyclic ring, advanced strategies have been developed to introduce functionality and control stereochemistry, significantly expanding the chemical space accessible from this compound precursors.

Stereoselective Synthesis of this compound Derivatives

Achieving stereocontrol is crucial for the synthesis of biologically active molecules. The stereoselective synthesis of this compound derivatives often leverages principles from asymmetric catalysis and the use of chiral auxiliaries. While direct stereoselective syntheses of the this compound ring are specialized, many strategies focus on the stereocontrolled functionalization of a pre-existing thietane or thietanone scaffold.

Key strategies include:

Intramolecular Cyclizations: The cyclization of carefully designed acyclic precursors can control the stereochemical outcome. For instance, intramolecular alkyne iminium ion cyclizations have been used to create trans-2,3-disubstituted heterocycles, a principle applicable to thietanone systems. rsc.org

Chiral Catalysts: The use of chiral metal complexes or organocatalysts can guide the formation of a specific stereoisomer. For example, stereoselective aminohydroxylation processes catalyzed by potassium osmate have been employed to create chiral diols in high stereoselectivity. beilstein-journals.org Similarly, the stereoselective synthesis of diterpene derivatives has been achieved through reactions where reagents like vanadyl acetylacetonate (B107027) or m-CPBA control the facial selectivity of epoxidations on complex scaffolds. mdpi.com

Substrate Control: The inherent chirality of a starting material can direct the stereochemistry of subsequent reactions. Syntheses starting from natural products like α-pinene or stevioside (B1681144) utilize the existing stereocenters to guide the formation of new ones, affording products with high diastereoselectivity. beilstein-journals.orgmdpi.com

The stereochemistry of the resulting products is often confirmed using techniques such as 2D NMR spectroscopy (e.g., NOESY) and X-ray crystallography. beilstein-journals.org

Table 2: Approaches for Stereoselective Synthesis of Heterocyclic Derivatives

MethodKey Reagent/StrategyOutcomeExample ApplicationReference(s)
AminohydroxylationPotassium osmate(VI)Highly regio- and stereoselective formation of amino-alcoholsSynthesis of pinane-based aminodiols beilstein-journals.org
EpoxidationVO(acac)₂, t-BuOOHStereoselective epoxidation of an allylic alcoholSynthesis of steviol (B1681142) derivatives mdpi.com
Iminium Ion CyclizationIntramolecular reaction of vinylogous carbamatesStereoselective construction of trans-2,3-disubstituted ringsSynthesis of substituted indolines/pyrrolidines rsc.org

Catalytic Methodologies in Thietanone Synthesis

Catalysis offers powerful tools for the efficient and selective synthesis of thietanones and their derivatives, often under milder conditions and with higher atom economy than stoichiometric methods. nih.gov Both metal- and non-metal-based catalytic systems have been developed.

Metal-Catalyzed Reactions: Transition metals are widely used to catalyze reactions forming or functionalizing thietane rings. A notable example is the use of a heterodinuclear organoplatinum-cobalt complex to catalyze the insertion of carbon monoxide into the C-S bond of thietanes, yielding γ-thiobutyrolactones, which are isomers of thietanones. nih.gov Rhodium carbenoids have been used to induce an electrophilic ring expansion of thiiranes to furnish functionalized thietanes. nih.gov

Non-Metal (Organo) Catalysis: Organocatalysis provides a metal-free alternative for thietanone synthesis. Amine catalysts like DABCO have been shown to promote formal [2+2] cycloadditions between benzyl (B1604629) allenoate and dithioesters to generate thietane-2-ylideneacetates. beilstein-journals.org Brønsted acids such as triflimide (Tf₂NH) are effective in catalyzing the functionalization of thietane derivatives. acs.org

Green Catalytic Approaches: Modern synthetic chemistry emphasizes sustainable methods. This includes the use of ultrasound irradiation to promote reactions, often leading to rapid conversions and high yields at ambient temperature. scielo.org.za The use of solid-supported catalysts or reactions in green solvents like water or ionic liquids also represents a move toward more environmentally benign syntheses.

Table 3: Catalytic Methods in Thietane and Derivative Synthesis

Catalyst TypeCatalyst ExampleReaction TypeProductReference(s)
OrganometallicMePt(dppe)-Co(CO)₄Carbonyl insertionγ-Thiobutyrolactone nih.gov
OrganometallicRhodium (II) catalystsElectrophilic ring expansionFunctionalized thietanes nih.gov
OrganocatalystDABCO[2+2] CycloadditionThietane-2-ylideneacetates beilstein-journals.org
Brønsted AcidTf₂NHO-Alkylation of thietanol dioxides3-Alkoxy-3-arylthietane dioxides acs.org

Functionalization via Carbocation Intermediates

The generation of carbocationic intermediates on a thietane ring offers a powerful method for introducing a wide array of substituents. This strategy typically involves the dehydration of a tertiary alcohol on the ring, such as 3-hydroxy-3-arylthietane, using a Lewis or Brønsted acid to generate a stabilized carbocation at the C3 position. acs.orgchimia.ch This reactive intermediate can then be trapped by various carbon and heteroatom nucleophiles.

Recent studies have demonstrated the functionalization of thietane-1,1-dioxide scaffolds using this approach. acs.org Starting from thietan-3-one, Grignard addition creates a tertiary alcohol. After oxidation to the sulfone, treatment with a catalyst like Ca(NTf₂)₂ or Tf₂NH generates the carbocation, which can be intercepted by arenes, thiols, or alcohols to form new C-C, C-S, and C-O bonds, respectively. acs.org An important consideration in these reactions is managing the competition with E1 elimination, which leads to the formation of thiete dioxide byproducts; this can often be controlled by adjusting the reaction temperature. acs.org This methodology provides a divergent and rapid route to novel 3,3-disubstituted thietane derivatives. acs.org

Table 4: Functionalization of Thietane Derivatives via Carbocation Intermediates

PrecursorCatalystNucleophileProduct TypeReference(s)
3-Aryl-thietan-3-ol 1,1-dioxideCa(NTf₂)₂Arenes (e.g., o-cresol)3,3-Diarylthietane 1,1-dioxide acs.org
3-Aryl-thietan-3-ol 1,1-dioxideCa(NTf₂)₂Thiols (aromatic & aliphatic)3-Aryl-3-sulfanylthietane 1,1-dioxide acs.org
3-Aryl-thietan-3-ol 1,1-dioxideTf₂NHAlcohols (primary & benzylic)3-Alkoxy-3-arylthietane 1,1-dioxide acs.org

Reactivity and Mechanistic Investigations of 2 Thietanone

Nucleophilic and Electrophilic Reactions

The chemistry of 2-thietanone is largely dictated by the electrophilic nature of its carbonyl carbon and the susceptibility of the strained ring to nucleophilic attack.

Nucleophilic Substitution Reactions (e.g., of halogenated derivatives)

Halogenated derivatives of this compound serve as substrates for nucleophilic substitution reactions. The presence of a halogen, particularly at the α-position to the carbonyl group, activates the molecule for such transformations. For instance, α-halo sulfones, which can be conceptually related to halogenated thietanone derivatives after oxidation, readily undergo substitution. wikipedia.org The carbon-halogen bond in these systems is polarized, with the carbon atom carrying a partial positive charge, making it a prime target for nucleophiles. savemyexams.comscience-revision.co.uk

Nucleophilic substitution reactions on halogenoalkanes can proceed through either an SN1 or SN2 mechanism, depending on the structure of the substrate (primary, secondary, or tertiary). science-revision.co.ukuci.edu In the context of a halogenated this compound, the specific pathway would be influenced by the substitution pattern of the thietane (B1214591) ring. A primary halogenated derivative would likely favor an SN2 pathway, involving a backside attack by the nucleophile. chemguide.co.ukchemguide.co.uk In contrast, a tertiary derivative would favor an SN1 mechanism, proceeding through a carbocation intermediate. science-revision.co.ukchemguide.co.uk

Common nucleophiles used in these reactions include hydroxide (B78521) ions, which lead to the formation of alcohols, and cyanide ions, which result in nitriles. savemyexams.comchemguide.co.uk The reaction with water, a weaker nucleophile, can also occur, leading to hydrolysis. chemguide.co.uk

Reactions with Thiols and Amines

This compound and its derivatives readily react with nucleophiles like thiols and amines due to the ring strain of the thietane moiety. vulcanchem.com The reaction of 2-iminothiolane, a related cyclic compound, with amines has been studied, revealing that the initial adduct, a 4-mercaptobutyramidine, can be unstable. nih.gov This adduct can undergo a first-order decay process to form an N-substituted 2-iminothiolane, with the loss of ammonia. nih.gov The rate of this decay is influenced by the pKa of the reacting amine, with adducts from low pKa amines decaying more rapidly. nih.gov

In a broader context, the reaction of quinones with proteins demonstrates a kinetic preference for reaction with thiol groups over amine groups. nih.gov Thiols are generally more nucleophilic than alcohols and can be oxidized to form disulfides. msu.edu The reaction of isocyanates with thiols is highly efficient and selective, often proceeding more rapidly than the reaction with alcohols, especially when base-catalyzed. rsc.org

Condensation Reactions (e.g., with amines or alcohols)

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. unizin.orglibretexts.orglibretexts.org The reaction of a carboxylic acid with an amine to form an amide, or with an alcohol to form an ester, are classic examples of condensation reactions. unizin.orglibretexts.org These reactions are fundamental in biological systems, such as the formation of peptide bonds between amino acids. libretexts.orglibretexts.org

While this compound itself is a cyclic thioester (a thiolactone), its reactions can be viewed through the lens of condensation principles. For example, iridium-catalyzed condensation of alcohols and amines has been developed as a method for forming new C-N bonds. rsc.org In these reactions, primary alcohols can selectively react with amines in the presence of secondary alcohols. rsc.org The general principle involves a nucleophilic attack by the amine or alcohol on an electrophilic carbonyl carbon, leading to the formation of a new bond and the expulsion of a leaving group, which in the case of a condensation reaction is often water. unizin.org

Cycloaddition and Extrusion Pathways

The unique structure of this compound also allows it to participate in cycloaddition reactions and undergo extrusion processes to form new molecular frameworks.

[2+2] and [4+2] Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the formation of cyclic compounds. wikipedia.org They are classified based on the number of π-electrons involved in the reaction. researchgate.net The Diels-Alder reaction is a well-known [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgresearchgate.netlibretexts.org [2+2] cycloadditions, on the other hand, yield four-membered rings and are often photochemically induced. researchgate.netlibretexts.org

While specific examples of this compound itself in [2+2] and [4+2] cycloadditions are not extensively detailed in the provided search results, the principles of these reactions are well-established for related sulfur-containing compounds. Thiocarbonyl ylides, for example, can act as 1,3-dipoles in [3+2] cycloaddition reactions. nih.gov The synthesis of thiopyran derivatives often utilizes [4+2] cycloaddition reactions. rsc.org Ketenes are known to undergo thermal [2+2] cycloadditions. libretexts.org Given its unsaturated C=O bond, it is plausible that this compound could participate as a dienophile or dipolarophile in such reactions under appropriate conditions.

Extrusion Processes and Olefin Formation

Extrusion reactions involve the removal of a small, stable molecule from a larger one, often leading to the formation of a double bond. organicreactions.org The thermal decomposition of this compound can lead to the formation of various products, including olefins. cymitquimica.com For instance, the thermal decomposition of thiiranes (three-membered sulfur-containing rings) at high temperatures results in the formation of an alkene and elemental sulfur. rsc.org

A related and synthetically useful reaction is the Ramberg–Bäcklund reaction, where an α-halo sulfone is treated with a base to produce an alkene via the extrusion of sulfur dioxide. wikipedia.org The mechanism involves the formation of an unstable three-membered cyclic sulfone intermediate (an episulfone), which then decomposes. wikipedia.org Similarly, the photolysis of this compound 1,1-dioxide has been studied as a method for generating sulphene. miami.edu The thermal decomposition of thiete 1,1-dioxide, a related unsaturated compound, also leads to extrusion products. cdnsciencepub.com These examples highlight a general pathway for thietanone derivatives, particularly their oxidized forms, to undergo extrusion of sulfur oxides to yield alkenes.

Interactive Data Table: Reactions of this compound and Related Compounds

Ring-Opening Polymerization (ROP) of this compound and Thiolactone Monomers

The ring-opening polymerization (ROP) of thiolactones, including this compound, presents a favorable route for producing high molecular weight polythioesters (PTEs) under relatively mild conditions. nih.gov This chain-growth polymerization method allows for greater control over the molecular parameters of the resulting linear aliphatic PTEs, such as molar mass and dispersity, compared to step-growth polymerization processes. nih.gov

The ring-opening polymerization of this compound and other thiolactones can proceed through various mechanistic pathways, including anionic, cationic, and radical routes. The specific mechanism is often dictated by the choice of initiator and reaction conditions.

Anionic Ring-Opening Polymerization (AROP): AROP is a common method for polymerizing thiolactones. wikipedia.org It is initiated by nucleophilic species, such as alkoxides. wikipedia.orglibretexts.org The polymerization of ε-caprolactone, a related cyclic ester, initiated by an alkoxide serves as a typical example of anionic ROP. wikipedia.org In the case of thiolactones, a nucleophilic initiator attacks the carbonyl carbon, leading to the opening of the ring and the formation of a thiolate anion, which then propagates the polymerization by attacking another monomer molecule. wikipedia.org The use of organocatalysts, often in conjunction with an H-bond donor, has also been explored for the ROP of thiolactones like ε-thiocaprolactone (tCL). researchgate.net In the absence of an H-bond donor, a nucleophilic polymerization mechanism is proposed. researchgate.net

Cationic Ring-Opening Polymerization (CROP): Cationic ROP is another viable pathway for the polymerization of cyclic monomers, including thioethers. mdpi.com This mechanism involves a growing chain with a cationic center at the chain end that adds to a monomer molecule. mdpi.com For thioethers like 2-phenylthiirane, cationic polymerization allows for precise control over the regio- and stereochemistry of the ring-opening process. rsc.org The polymerization of 2-oxazolines, which proceeds via CROP, is initiated by electrophiles such as alkyl tosylates or triflates. beilstein-journals.orgresearchgate.net

Radical Ring-Opening Polymerization (rROP): Radical ROP combines the advantages of both ring-opening and radical polymerization, allowing for the synthesis of polymers with heteroatoms in the backbone under the robust conditions of a radical process. researchgate.net Cyclic monomers with vinyl or exomethylene groups can be polymerized through an addition-fragmentation process. researchgate.net While less common for simple thiolactones, rROP has been investigated for related sulfur-containing monomers.

Michael Addition–Elimination Ring-Opening Polymerization (MAEROP): A more recently explored mechanism involves a reversible Michael addition–elimination (MAE) process. acs.orgnih.govnih.gov This strategy has been applied to cyclic thioenone systems, offering a controlled chain-growth polymerization under mild conditions. acs.orgnih.govnih.gov This method allows for the synthesis of chemically recyclable polythioenones with tunable functionalities and controlled molecular weights. acs.orgnih.govnih.gov Density functional theory (DFT) calculations have provided insights into the role of monomer conformation in the polymerization process and have helped to explain the differing reactivity observed in various ring systems. nih.gov

The polymerizability of cyclic monomers is significantly influenced by thermodynamics, particularly the ring strain energy. wikipedia.orgthaiscience.infowikipedia.org The relief of this strain is a primary driving force for ring-opening polymerization. wikipedia.org

The enthalpy change (ΔH) in ROP is generally negative, which is favorable for polymerization. wikipedia.org This is largely due to the release of bond-angle strain in the cyclic monomer. wikipedia.orgwikipedia.org For small rings like cyclopropane (B1198618) and cyclobutane, the internal angles are substantially smaller than the ideal tetrahedral angle, leading to significant angle strain. wikipedia.org In the case of this compound, a four-membered ring, the ring strain is a crucial factor promoting its polymerization. Density functional theory (DFT) calculations have indicated that the ring strain in thietan-3-ol (B1346918) lowers the activation energy for nucleophilic substitution by 8–12 kcal/mol. vulcanchem.com

The polymerizability of lactones, which are analogous to thiolactones, has been studied computationally. thaiscience.info These studies have shown a correlation between the calculated heat of polymerization and the deviation of bond angles from their ideal values. thaiscience.info Specifically, high polymerizability in four-, six-, seven-, and ten-membered rings corresponds to a lower calculated heat of polymerization and a high deviation of bond angles. thaiscience.info While five- and six-membered thiolactones generally have low ring strain, leading to low conversions at room temperature, strategies such as introducing gem-dimethyl substitution in four-membered thiolactones can release the high ring strain and favor ring-closing depolymerization for chemical recycling. cjps.org

Ring SizeRing Strain (kJ/mol)Polymerizability
3 (Oxirane)116 mdpi.comHigh
4High thaiscience.infoHigh thaiscience.info
5Low cjps.orgLow at room temp cjps.org
6Low cjps.orgGenerally does not polymerize mdpi.com
7~6 mdpi.comDriven by enthalpic contribution mdpi.com
8~6 mdpi.comDriven by enthalpic contribution mdpi.com

This table provides a general overview of the relationship between ring size, ring strain, and polymerizability for cyclic monomers.

Controlled polymerization techniques are essential for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. mdpi.com These methods often involve suppressing chain termination reactions by creating "dormant sites" with "living" polymer chains. mdpi.com

For the ROP of thiolactones, several controlled polymerization methods have been developed:

Living Polymerization: In a living polymerization, chain termination and transfer reactions are absent, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. figshare.com Organocatalytic ROP of thionolactones has demonstrated characteristics of living polymerizations, including a linear evolution of number-average molecular weight (Mn) with conversion. rsc.org The use of specific initiators, such as tetrabutylammonium (B224687) 2-naphthyl-thiocarboxylate, has enabled genuinely controlled and living polymerization of thionolactones. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is a type of reversible-deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with complex architectures. mdpi.comsigmaaldrich.com It involves the use of a RAFT agent, typically a thiocarbonylthio compound, to mediate the polymerization via a reversible chain-transfer process. sigmaaldrich.com Cationic RAFT (C-RAFT) has also been developed for the polymerization of certain monomers. nih.gov

Atom Transfer Radical Polymerization (ATRP): ATRP is another form of RDRP that provides excellent control over the polymerization process. mdpi.com It is a versatile technique for creating well-defined polymers.

Nitroxide-Mediated Polymerization (NMP): NMP is a controlled radical polymerization technique that utilizes a nitroxide stable free radical to control the growing polymer chain. mdpi.comwikipedia.org

These controlled polymerization techniques have been instrumental in advancing the synthesis of polythioesters with tailored properties for various applications. nih.govresearchgate.netrsc.org

Molecular Rearrangements and Photoreactions

Acid-catalyzed rearrangements are common reactions for many organic compounds, often involving the formation of a carbocation intermediate followed by migration of a group to form a more stable carbocation. masterorganicchemistry.com In the context of related β-lactones, acid-catalyzed decarboxylation has been studied theoretically. scispace.com For glycol derivatives, acid-catalyzed rearrangement can lead to the formation of aldehydes through a researchgate.netrsc.org hydrogen migration. nih.gov While specific studies on the acid-catalyzed rearrangement of this compound are not extensively detailed in the provided context, the principles of acid catalysis suggest that protonation of the carbonyl oxygen would make the carbonyl carbon more electrophilic, potentially leading to ring-opening or other rearrangements. The Dimroth rearrangement, which is the isomerization of heterocycles often catalyzed by acids or bases, involves ring opening and closing. nih.gov

Photochemical reactions involve the electronic excitation of a molecule upon absorption of light, leading to chemical transformations that are often inaccessible through thermal pathways. dspmuranchi.ac.inslideshare.net The photochemistry of thietanes has been investigated, with photochemical ring expansion being a notable reaction. researchgate.net For instance, the photochemical ring expansion of thietanes to thiolane derivatives can be achieved using diazoesters. researchgate.net Detailed DFT calculations suggest that this rearrangement proceeds through the formation of a free ylide intermediate, which then reacts via a radical pathway. researchgate.net

The photochemistry of enones, which share the carbonyl functional group with this compound, often involves n-π* excitation to a triplet state, which then undergoes rearrangement. magadhmahilacollege.org For cyclohexadienones, a well-known photochemical rearrangement involves a series of steps including β,β-bonding and a "slither" mechanism involving 1,2-shifts. baranlab.org While the specific photochemical rearrangement mechanisms of this compound are not explicitly detailed, the principles from related systems suggest that irradiation could lead to ring-opening, rearrangement, or cycloaddition reactions.

Factors Governing this compound Reactivity (e.g., nucleophilicity, substituent effects)

The reactivity of the this compound ring is governed by a combination of inherent structural factors and the nature of the reacting species. The strained four-membered ring, containing a thioester linkage, provides a driving force for ring-opening reactions. The primary site of reactivity is the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. Key factors influencing these reactions include the nature of the attacking nucleophile and the presence of substituents on the thietanone ring.

Nucleophilicity Effects

The strength and nature of the attacking nucleophile are critical determinants of the reaction pathway and rate with this compound. General principles of nucleophilicity play a significant role in predicting reaction outcomes. libretexts.orgksu.edu.sa

Nucleophile Strength and Charge: The rate of nucleophilic attack on the carbonyl carbon of this compound is directly related to the strength of the nucleophile. More powerful nucleophiles lead to faster reactions. ksu.edu.sa Negatively charged nucleophiles are generally more reactive than their neutral conjugate acids. libretexts.org For example, an alkoxide ion (RO⁻) is a more potent nucleophile than its corresponding alcohol (ROH). Similarly, an amide anion (R₂N⁻) is more nucleophilic than an amine (R₂NH₂). libretexts.org

Steric Hindrance: The reactivity of a nucleophile can be diminished by steric bulk. libretexts.orgksu.edu.sa Large, sterically hindered nucleophiles will approach the electrophilic carbon of the this compound ring more slowly than smaller, less hindered ones. This is due to increased steric repulsion in the transition state. ksu.edu.sa

Solvent Effects: The choice of solvent can significantly modulate the reactivity of a nucleophile. organic-chemistry.org Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are capable of solvating cations while leaving the anionic nucleophile relatively free and highly reactive. ksu.edu.sa In contrast, polar protic solvents can form hydrogen bonds with anionic nucleophiles, creating a solvent shell that stabilizes the nucleophile and reduces its reactivity. organic-chemistry.org

A comparative study on the reactivity of β-thiolactones (like this compound) and their oxygen analogs (β-lactones) towards ring-opening by thiols and amines has been conducted, highlighting the differences in reactivity based on the attacking nucleophile. scispace.com

Table 1: Influence of Nucleophile Properties on Reactivity with this compound

Factor Effect on Reactivity Explanation
Nucleophile Strength Stronger nucleophiles increase reaction rates. Greater electron-donating ability facilitates attack on the electrophilic carbonyl carbon. ksu.edu.sa
Negative Charge Negatively charged nucleophiles are more reactive than their neutral counterparts. Higher electron density increases nucleophilicity. libretexts.org
Steric Hindrance Increased steric bulk on the nucleophile decreases reaction rates. Steric repulsion raises the energy of the transition state. libretexts.orgksu.edu.sa
Solvent Polar aprotic solvents enhance reactivity of anionic nucleophiles. The nucleophile is less solvated and more "free" to react. ksu.edu.saorganic-chemistry.org

Substituent Effects

Substituents on the this compound ring can profoundly influence its reactivity by altering electronic and steric properties. These effects can modify the electrophilicity of the carbonyl carbon, the acidity of adjacent protons, and the stability of reaction intermediates.

Electronic Effects: The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the thietanone ring alters its electronic landscape. ucalgary.ca

Electron-Withdrawing Groups (EWGs): Substituents like nitro groups or carbonyls increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. EWGs can also increase the acidity of protons on the carbon alpha to the carbonyl group (C3), facilitating deprotonation and subsequent alkylation reactions. psu.edu

Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups can decrease the electrophilicity of the carbonyl carbon by donating electron density. ucalgary.ca This can make the ring less reactive towards nucleophiles.

Steric Effects: The size and position of substituents can sterically hinder the approach of a nucleophile to the carbonyl carbon, thereby slowing down the reaction rate.

Research has shown that it is possible to perform alkylations at the C3 position of the this compound ring. psu.edu For example, treating N-substituted derivatives of 3-amino-4,4-dimethyl-2-thietanone with iodomethane (B122720) and a base leads to methylation at the C3 position. psu.edu This indicates that the acidity of the C3 proton is sufficient to allow for deprotonation and subsequent reaction with an electrophile, a process that is inherently governed by the substituents on the ring. psu.edu

In related thietane systems, substituent effects have been shown to dictate reaction outcomes. For instance, the reaction of 3-hydroxy-3-phenylthietane, which can be prepared from 3-thietanone, is influenced by the phenyl substituent. cdnsciencepub.com Computational studies on related heterocyclic systems often explore how substituents impact reaction barriers and mechanisms. escholarship.orgnumberanalytics.com

Table 2: Predicted Effects of Substituents on this compound Reactivity

Substituent Type at C3/C4 Effect on Carbonyl Electrophilicity Effect on C3-Proton Acidity Predicted Impact on Reactivity
Electron-Withdrawing Group (EWG) Increased Increased Enhances susceptibility to nucleophilic attack and facilitates C3-alkylation. ucalgary.capsu.edu
Electron-Donating Group (EDG) Decreased Decreased Reduces susceptibility to nucleophilic attack. ucalgary.ca
Bulky/Steric Group No direct electronic effect Minor electronic effect Hinders approach of nucleophiles, slowing reaction rates. ksu.edu.sa

Spectroscopic and Advanced Structural Elucidation of 2 Thietanone Systems

Comprehensive Spectroscopic Characterization Techniques

A suite of spectroscopic methods provides a holistic view of the 2-thietanone molecule, from the connectivity of its atoms to the nature of its chemical bonds and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the four-membered ring.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two distinct multiplets corresponding to the methylene (B1212753) protons at the C3 and C4 positions. The protons on C3, being adjacent to the carbonyl group, are expected to be deshielded and resonate at a lower field compared to the protons on C4, which are adjacent to the sulfur atom. The chemical shifts are influenced by the electronegativity of the neighboring heteroatoms and the anisotropic effects of the carbonyl group. The spin-spin coupling between the geminal and vicinal protons would result in complex splitting patterns, which can be fully resolved using two-dimensional NMR techniques.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound will exhibit three distinct signals corresponding to the three carbon atoms in the molecule. The carbonyl carbon (C2) is the most deshielded and will appear at the lowest field, typically in the range of 205-220 ppm for ketones. pressbooks.pub The methylene carbons at C3 and C4 will have chemical shifts influenced by the adjacent carbonyl and sulfur atoms, respectively. The carbon alpha to the carbonyl (C3) is expected to be more deshielded than the carbon adjacent to the sulfur (C4).

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. A COSY spectrum would show correlations between the vicinal protons on C3 and C4, confirming their connectivity. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2 (C=O)-~210
C3 (-CH₂-)~3.5 - 4.0~40 - 50
C4 (-CH₂-)~3.0 - 3.5~30 - 40

Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is dominated by a strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group (C=O). Due to the ring strain in the four-membered thietanone ring, this absorption is expected to occur at a higher frequency (around 1780-1800 cm⁻¹) compared to that of a typical acyclic ketone (around 1715 cm⁻¹). vscht.cz This significant shift to a higher wavenumber is a characteristic feature of strained cyclic ketones. Other characteristic absorptions would include C-H stretching vibrations of the methylene groups around 2850-3000 cm⁻¹ and C-S stretching vibrations, which are typically weak and appear in the fingerprint region (below 800 cm⁻¹).

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
C=OStretch~1780 - 1800Strong
C-H (sp³)Stretch~2850 - 3000Medium
C-SStretch< 800Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary electronic transition of interest is the n → π* transition of the carbonyl group. This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl double bond. This is a symmetry-forbidden transition, resulting in a weak absorption band. For simple ketones, this absorption typically occurs in the range of 270-300 nm. ubc.ca The exact position of the absorption maximum (λmax) can be influenced by the solvent polarity. Additionally, a more intense π → π* transition is expected at a shorter wavelength, likely below 200 nm. ubc.ca

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound
Electronic TransitionExpected λmax (nm)Molar Absorptivity (ε)
n → π~270 - 300Low
π → π< 200High

Mass Spectrometry (MS) (e.g., GC-MS, LC-MSn)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for cyclic ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if an appropriate gamma-hydrogen is available. For this compound, α-cleavage could lead to the loss of CO or a C₂H₄S fragment. The fragmentation pattern can be analyzed to confirm the connectivity and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental formula.

Interactive Data Table: Potential Mass Spectrometry Fragments of this compound
Fragment Ionm/z (Mass-to-Charge Ratio)Possible Origin
[C₃H₄OS]⁺88Molecular Ion (M⁺)
[C₂H₄S]⁺60Loss of CO
[C₂H₄O]⁺44Loss of CS
[CH₂S]⁺46Further fragmentation

X-ray Crystallography for Precise Molecular Architecture Determination

While spectroscopic methods provide valuable information about the connectivity and electronic structure of this compound, X-ray crystallography offers the most definitive and precise determination of its three-dimensional molecular architecture in the solid state. A single-crystal X-ray diffraction analysis would provide accurate bond lengths, bond angles, and torsional angles of the thietanone ring.

Interactive Data Table: Expected Structural Parameters of this compound from X-ray Crystallography
ParameterExpected Value
C=O Bond Length~1.20 Å
C-S Bond Length~1.82 Å
C-C Bond Length~1.54 Å
C-S-C Bond Angle< 90°
C-C-C Bond Angle< 90°
Ring ConformationPuckered

Note: These are estimated values based on typical bond lengths and angles for similar structures and may differ in the actual crystal structure.

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Theoretical and Computational Chemistry Investigations of 2 Thietanone

Development and Application of Computational Tools in 2-Thietanone Research

Computational chemistry serves as an indispensable tool in modern chemical research, offering theoretical insights into the structure, properties, and reactivity of molecules. For compounds like this compound, a cyclic ester featuring a strained four-membered ring, computational methods are crucial for elucidating its behavior, especially when experimental data may be limited or challenging to obtain. These techniques allow researchers to probe molecular characteristics at an atomic level, providing predictive capabilities and explanations for observed chemical phenomena.

Application of Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, valued for its effective balance between accuracy and computational cost wikipedia.orgfreescience.infomit.edu. In the context of this compound research, DFT calculations are vital for determining the molecule's optimized geometric parameters, such as precise bond lengths and angles, which are critical for understanding the strain within its four-membered ring system. DFT also facilitates the elucidation of the electronic structure, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the partial atomic charges. These electronic properties are fundamental for predicting the molecule's reactivity and its interactions with other chemical species. Studies on related heterocyclic compounds, such as thiophene (B33073) derivatives, and investigations into reactions involving thietanone derivatives have successfully utilized DFT to analyze electronic properties and reaction pathways mdpi.comvulcanchem.comlookchem.comresearchgate.net.

Investigating Reaction Mechanisms and Reactivity

The inherent strain in the this compound ring renders it susceptible to various chemical transformations, most notably ring-opening reactions. Computational tools are extensively employed to map out potential reaction mechanisms and to quantify the associated energy barriers. Techniques such as DFT, often coupled with transition state theory, enable the identification of reaction intermediates and transition states, thereby providing detailed mechanistic pathways for reactions involving the this compound core smu.edunih.gov. For instance, theoretical studies on related beta-thiolactones have explored their comparative reactivity with beta-lactones towards nucleophiles, offering valuable insights into the kinetic and thermodynamic aspects of their ring-opening processes scispace.comresearchgate.netresearchgate.net. These computational investigations are instrumental in predicting the most favorable reaction pathways and the conditions under which they occur.

Predictive Capabilities and Data Generation

Computational chemistry offers a powerful approach to generate data that complements experimental findings, thereby aiding in the comprehensive characterization and understanding of this compound. Beyond geometric and electronic structures, these methods can predict spectroscopic properties, such as vibrational frequencies (characteristic of IR and Raman spectra) mdpi.comresearchgate.net. Such predictions are invaluable for comparison with experimental spectroscopic data, assisting in the confirmation of the identity and purity of synthesized this compound samples. Furthermore, computational studies can predict other molecular properties, including dipole moments and heats of formation, which contribute to a holistic understanding of the molecule's physical and chemical attributes researchgate.net. The capability of computational tools to predict potentially unobserved chemical phenomena or reaction outcomes positions them as proactive instruments in chemical research wikipedia.org.

Illustrative Data Table of Computational Outputs

The application of computational tools to molecules like this compound generates a wealth of data that is crucial for its characterization and understanding. The table below illustrates the typical types of properties computed and the computational methods commonly employed in such investigations.

Computational PropertyTypical Method(s) UsedDescription of Application to this compound
Optimized Molecular GeometryDFT, Ab initio methodsDetermination of precise bond lengths, bond angles, and dihedral angles, defining the strained four-membered ring structure of this compound.
Electronic Structure (HOMO/LUMO)DFTAnalysis of electron distribution, molecular orbital energies, and identification of reactive sites within the this compound molecule.
Vibrational Frequencies (IR/Raman)DFTPrediction of characteristic vibrational modes for spectroscopic identification and confirmation of synthesized this compound, aiding in experimental validation.
Reaction Pathway AnalysisDFT, Transition State TheoryMapping potential reaction mechanisms (e.g., ring-opening), identifying intermediates, and calculating activation energies to understand the reactivity of this compound.
Atomic Charge DistributionDFTCalculation of partial charges on atoms to understand the molecule's polarity and predict its behavior in chemical reactions and intermolecular interactions.
Dipole MomentDFTPrediction of the overall molecular polarity, which influences physical properties like solubility and intermolecular forces.

Applications of 2 Thietanone As a Strategic Synthetic Building Block

Synthesis of Complex Organic Molecules

2-Thietanone and its derivatives serve as pivotal intermediates in the synthesis of intricate organic molecules. smolecule.comwikipedia.orgmit.edu The reactivity of the thietanone ring allows for a variety of chemical transformations, enabling the construction of novel molecular frameworks.

Construction of Diverse Heterocyclic Systems (e.g., Pyrazoles, Pyrazolo[5,1-c]thiazines)

This compound derivatives have proven to be valuable precursors for the synthesis of various heterocyclic compounds, with pyrazoles and their fused derivatives being prominent examples. orientjchem.orgmdpi.comajol.inforesearchgate.netsemanticscholar.org The synthesis of fully substituted pyrazol-4-ols has been achieved through a one-step condensation-fragmentation-cyclization-extrusion reaction of thietanones with 1,2,4,5-tetrazines. acs.org In this process, all elements of the thietanone, except for the sulfur atom, are incorporated into the final pyrazole (B372694) product. acs.org

A notable application is the reaction of 2-(diphenylmethylene)thietan-3-one with 1,2,4,5-tetrazines in the presence of a base to yield 4H-pyrazolo[5,1-c]thiazines. nih.govresearchgate.net This transformation proceeds through a complex mechanism involving the formation of an intermediate 8-(diphenylmethylene)-2H-1,4,5-thiadiazocin-7(8H)-one, which then undergoes a multi-step rearrangement that includes a rare anti-Michael addition. nih.govresearchgate.net This method provides a novel route to fully substituted pyrazoles where a sulfur-containing heterocycle is fused to the pyrazole ring. nih.gov

The synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines has also been reported, highlighting the versatility of pyrazole-based synthons which can be conceptually linked to thietanone-derived intermediates. nih.govresearchgate.net These heterocyclic systems are of significant interest due to their potential biological activities. mdpi.com

Formation of Macrocyclic Ring Architectures

The unique structural and electronic properties of thiete dioxides, derived from 2-thietanones, have been harnessed for the creation of macrocyclic structures. nih.govresearchgate.net These four-membered rings can act as templates for further functionalization, leading to the formation of novel and complex macrocycles. nih.govresearchgate.net For instance, simple thiete dioxide building blocks have been utilized in the formation of cyclic trimeric structures, paving the way for unprecedented macrocyclic ring systems. nih.govresearchgate.net The synthesis of molecular Borromean rings, a mechanically-interlocked molecular architecture, demonstrates the sophisticated level of control achievable in constructing complex topologies from simpler building blocks, a principle that can be extended to thietanone-derived macrocycles. wikipedia.org The development of diversity-oriented synthesis strategies has further enabled the creation of libraries of macrocyclic peptidomimetics with varied molecular scaffolds. cam.ac.uk

Derivatization and Cross-Coupling Reactions

Derivatization of the this compound scaffold is a key strategy for introducing molecular diversity. The presence of a chlorine atom at the 2-position in derivatives like 2-chloro-2,4,4-trimethyl-3-thietanone allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. smolecule.com The electrophilic carbonyl group can participate in condensation reactions. smolecule.com

Palladium-catalyzed cross-coupling reactions have been extensively used to further functionalize thietanone-derived structures. nih.govbeilstein-journals.orgmdpi.comnih.gov For example, Suzuki-Miyaura cross-coupling reactions of bromothiophenes, which can be conceptually related to thietanone derivatives, with cyclopropylboronic acid have been developed to synthesize functionalized cyclopropylthiophenes. mdpi.com These reactions often require careful optimization of catalysts and conditions to achieve high yields. beilstein-journals.orgmdpi.com The derivatization of cross-coupled products is often necessary for further analysis and application. nih.gov

Role in Polymer Science

This compound and its derivatives, specifically thiolactones, play a crucial role in the field of polymer science, primarily as monomers for the synthesis of polythioesters. scitechnol.comthermofisher.comstanford.eduenpress-publisher.com These polymers are gaining attention due to their unique properties and potential for chemical recyclability. nih.govpku.edu.cn

Precursor for Polythioester Synthesis via ROP

Ring-opening polymerization (ROP) of thiolactones is a common method for preparing aliphatic polythioesters. nih.govresearchgate.net The lability of the thioester bonds in the polymer backbone and the relatively low ring strain energy of thiolactone monomers make them attractive candidates for creating chemically recyclable polymers. nih.gov The ROP of various thiolactones, including β-thiolactones, has been investigated using different catalyst systems. nih.gov However, the ROP of thiolactones can sometimes be complicated by side reactions like transthioesterification, particularly at high monomer conversions. nih.gov

Recent advancements have focused on the stereocontrolled ROP of racemic thiolactones to produce perfectly isotactic polythioesters, which are thioester analogs of polyhydroxyalkanoates (PHAs). chemrxiv.org This has been achieved through kinetic resolution ROP using specialized catalysts, which opens up new possibilities for creating sustainable plastics with well-defined properties. chemrxiv.org

Design and Development of Novel Thiolactone Monomers for Advanced Polymeric Materials

The design of novel thiolactone monomers is a key area of research aimed at expanding the range of properties and applications of polythioesters. princeton.edu By incorporating different functional groups into the thiolactone monomer, polymers with tailored characteristics can be synthesized. rsc.orgrsc.orgscirp.org For example, the synthesis of bio-based and versatile monomers from itaconic acid and homocysteine thiolactone has been reported, leading to the preparation of multi-functional oligopoly(amide-thioether)s and functionalizable polymethacrylates. rsc.org

The development of bridged bicyclic thiolactones has been explored to impart high crystallinity and enhance the chemical recyclability of the resulting polythioesters. nih.gov Furthermore, the copolymerization of thiolactone-containing monomers with other monomers, such as styrene (B11656) or methyl methacrylate, allows for the creation of linear polymers with varying thiolactone content, which can be further modified post-polymerization. rsc.org

Synthesis of Thietane (B1214591) Analogues and Functionally Related Compounds

This compound is a valuable heterocyclic building block, primarily utilized in two strategic ways: for the synthesis of other substituted thietane analogues and as a precursor for functionally complex acyclic molecules via ring-opening reactions. nih.govnih.gov

Synthesis of Thietane Analogues

While this compound itself can be a target molecule, a key application in synthesis is the preparation of its substituted derivatives (analogues). The most prominent method for creating these analogues is not by modifying this compound post-synthesis, but by constructing the substituted thietan-2-one ring from a suitable acyclic precursor.

The primary route is the intramolecular thioesterification of 3-mercaptoalkanoic acids. nih.govbeilstein-journals.org This cyclization is typically promoted by coupling reagents that facilitate the formation of the thioester bond. This strategy allows for the introduction of a wide variety of substituents at the 4-position of the thietan-2-one ring, depending on the structure of the starting mercapto acid.

Key Research Findings:

Gates's group demonstrated the synthesis of a 4,4-disubstituted thietan-2-one derivative by cyclizing a 3-mercapto carboxylic acid intermediate using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as the coupling agents. nih.gov

In the synthesis of thiatetrahydrolipstatin, a thia-β-lactone was formed from its corresponding 3-mercapto carboxylic acid in over 65% yield using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as the coupling reagent with a pentafluorophenyl ester as an active intermediate. beilstein-journals.org

PrecursorReagentsProductYieldReference(s)
3-Mercaptoalkanoic acid (510)DCC, DMAP4,4-Disubstituted thietan-2-one (511)Not specified nih.gov
3-Mercapto carboxylic acid (516)EDCI, Pentafluorophenyl esterThia-β-lactone (517)>65% beilstein-journals.org
3-Mercaptoalkanoic acid (502)Not specified3-Acetamidothietan-2-one (503)Not specified beilstein-journals.org

Synthesis of Functionally Related Compounds via Ring-Opening

The strained four-membered ring of this compound (a β-thiolactone) is susceptible to nucleophilic attack, making ring-opening reactions a central feature of its chemistry. nih.govwikipedia.org This reactivity allows this compound to serve as a compact and efficient building block for the synthesis of more complex, functionally diverse acyclic molecules.

A particularly effective strategy involves the SN2-type nucleophilic opening of the β-thiolactone ring at the 4-position (the C-S bond). nih.govacs.org This reaction generates a thiocarboxylate intermediate, which can be trapped in situ to participate in further transformations, enabling multi-component, one-pot syntheses.

Key Research Findings:

Researchers have shown that β-thiolactones, including those with alkyl and carbamoyl (B1232498) groups at the 3-position, readily react with nucleophiles like arenethiolates. nih.govacs.org This initial SN2 attack opens the ring to form a 3-arylthiopropionate salt.

This thiocarboxylate intermediate can be immediately activated by a coupling agent, such as Mukaiyama's reagent (2-chloro-N-methylpyridinium iodide) or Sanger's reagent (1-fluoro-2,4-dinitrobenzene). nih.govacs.org

The resulting highly activated thioester is then readily attacked by a primary or secondary amine to furnish a stable amide. This sequence constitutes an efficient one-pot, three-component synthesis of various 3-arylthiopropionamides. nih.govacs.org

In an alternative pathway, the intermediate thiocarboxylate can react with a sulfonyl azide, leading to the formation of N-arenesulfonyl 3-arylthiopropionamide derivatives. nih.gov

This methodology transforms a simple cyclic building block into a range of complex, substituted propionamides, highlighting the strategic value of this compound in synthetic chemistry.

This compound AnalogueNucleophileTrapping AgentSecond NucleophileFinal Product ClassReference(s)
3-Substituted β-thiolactoneArenethiolateMukaiyama's reagentPrimary/Secondary Amine3-Arylthiopropionamides nih.govacs.org
3-Substituted β-thiolactoneArenethiolateSanger's reagentPrimary/Secondary Amine3-Arylthiopropionamides nih.govacs.org
3-Substituted β-thiolactoneArenethiolateSulfonyl azideN/AN-Arenesulfonyl 3-arylthiopropionamides nih.gov
3-Substituted β-thiolactoneArenethiolate2,4-DinitrobenzenesulfonamideN/A (amine is latent in reagent)3-Arylthiopropionamides nih.gov

Future Perspectives and Emerging Research Directions in 2 Thietanone Chemistry

Innovations in Synthetic Methodologies

The development of novel, efficient, and sustainable synthetic routes to 2-thietanone and its derivatives remains a primary focus. Future research is expected to concentrate on catalytic approaches, including the application of transition metal catalysis and organocatalysis for more selective and atom-economical bond formations. The exploration of asymmetric synthesis to access enantiomerically pure this compound derivatives is also a critical area, potentially enabling applications in chiral synthesis and pharmaceuticals. Furthermore, the integration of flow chemistry could offer advantages in terms of safety, scalability, and precise control over reaction parameters, particularly for handling reactive intermediates. Green chemistry principles will continue to guide these innovations, emphasizing solvent reduction, waste minimization, and the use of renewable feedstocks.

Emerging Synthetic StrategyKey Catalytic Systems/ApproachesPotential AdvantagesResearch Focus Areas
Asymmetric CatalysisChiral Lewis acids, organocatalystsEnantioselective synthesis of chiral 2-thietanonesAccessing enantiopure building blocks for pharmaceuticals
Flow ChemistryImmobilized catalysts, microreactorsEnhanced safety, scalability, precise controlContinuous synthesis of this compound derivatives
Green SynthesisBiocatalysis, electrochemistry, photoredox catalysisReduced environmental impact, milder conditionsSustainable production of this compound scaffolds
C-H FunctionalizationTransition metal catalysts (e.g., Pd, Rh)Direct functionalization, atom economyNovel derivatization of the this compound core

In-Depth Advanced Mechanistic Probes

Understanding the intricate reaction mechanisms involving this compound is crucial for rationalizing its reactivity and designing new transformations. Future research will likely employ advanced computational chemistry techniques, such as Density Functional Theory (DFT) calculations, to map reaction pathways, identify transition states, and elucidate the electronic and steric factors governing reactivity mdpi.comims.ac.jprsc.org. Kinetic studies, including the use of kinetic isotope effects (KIEs), will provide quantitative data on rate-determining steps and intermediate involvement nih.gov. Spectroscopic methods, such as in-situ NMR and IR spectroscopy, will be vital for real-time monitoring of reactions, allowing for the detection of transient intermediates and the characterization of reaction kinetics. Furthermore, the development of tailored mechanistic probes, potentially involving isotopic labeling or specific functional groups designed to trap reactive species, will offer deeper insights into the fundamental chemical processes of this compound.

Exploration of Unprecedented Chemical Transformations

The inherent strain and electronic properties of the this compound ring system suggest a broad scope for novel chemical transformations. Future research will aim to explore its participation in a wider array of reactions, including:

Cycloaddition Reactions: Investigating this compound as a dienophile or 1,3-dipolarophile in [4+2] and [3+2] cycloadditions to construct complex polycyclic systems.

Ring-Opening Polymerization (ROP): Exploring ROP of this compound derivatives to generate novel polythioesters with tailored properties, potentially for applications in biodegradable materials or advanced polymers nih.gov.

Cascade Reactions: Designing cascade sequences where the initial reactivity of this compound triggers subsequent transformations, leading to the efficient synthesis of complex molecules.

Biocatalytic Transformations: Investigating the potential of enzymes to catalyze specific reactions of this compound, offering highly selective and environmentally benign pathways.

C-S Bond Activation/Functionalization: Developing new methods for selective cleavage and functionalization of the C-S bond within the this compound ring, opening avenues for diverse synthetic applications.

Integration of Artificial Intelligence and Machine Learning for this compound Synthesis and Discovery

The burgeoning field of AI and ML offers powerful tools to accelerate the discovery and optimization of this compound chemistry. Future research will integrate these technologies in several key areas:

Retrosynthesis Planning: AI-driven algorithms can propose novel synthetic routes to this compound and its derivatives, exploring vast chemical space more efficiently than traditional methods solubilityofthings.combeilstein-journals.orgnih.govsemanticscholar.orga-star.edu.sgmit.edunews-medical.netgene.comnih.govdrugdiscoverychemistry.com.

Reaction Optimization: ML models can predict optimal reaction conditions (temperature, solvent, catalyst, concentration) for the synthesis and transformations of this compound, significantly reducing experimental effort and time solubilityofthings.combeilstein-journals.orgsemanticscholar.orga-star.edu.sg.

Property Prediction and Molecular Design: AI can be used to predict the properties of novel this compound derivatives, guiding the design of molecules with specific functionalities or biological activities. Generative models could be employed to discover entirely new this compound scaffolds.

Mechanistic Insights: ML can analyze large datasets from computational or experimental studies to identify patterns and correlations, potentially uncovering new mechanistic hypotheses or refining existing ones.

Automated Synthesis Platforms: The integration of AI with robotic platforms can lead to fully automated workflows for the synthesis and screening of this compound libraries, accelerating discovery cycles beilstein-journals.orgsemanticscholar.orga-star.edu.sg.

This integration of AI/ML promises to revolutionize the way chemists approach the synthesis, characterization, and application of this compound, leading to faster innovation and the discovery of previously inaccessible chemical space.

Compound List:

this compound

Q & A

Q. What criteria define a robust research question for this compound studies in grant proposals?

  • Checklist: Ensure questions are (1) hypothesis-driven, (2) feasible within budget/timelines, and (3) address knowledge gaps (e.g., "How does this compound modulate enzyme X’s activity?" vs. "Is this compound toxic?") .
  • Impact: Align with funding priorities (e.g., green chemistry, drug discovery) and include preliminary data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Thietanone
Reactant of Route 2
2-Thietanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.